molecular formula C11H16ClN3O3 B1454319 5-Nitro-2-(3-piperidinylmethoxy)pyridine hydrochloride CAS No. 1185307-86-1

5-Nitro-2-(3-piperidinylmethoxy)pyridine hydrochloride

Cat. No.: B1454319
CAS No.: 1185307-86-1
M. Wt: 273.71 g/mol
InChI Key: FPXVMYSSMWIBRS-UHFFFAOYSA-N
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Description

5-Nitro-2-(3-piperidinylmethoxy)pyridine hydrochloride is an organic compound with a complex structure that includes a nitro group, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(3-piperidinylmethoxy)pyridine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compoundsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and safety standards .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(3-piperidinylmethoxy)pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of modified pyridine or piperidine compounds .

Scientific Research Applications

5-Nitro-2-(3-piperidinylmethoxy)pyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-2-(3-piperidinylmethoxy)pyridine hydrochloride involves its interaction with specific molecular targets. The nitro group and the piperidine ring play crucial roles in its biological activity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2-(3-piperidinylmethoxy)pyridine hydrochloride is unique due to the combination of the nitro group, piperidine ring, and pyridine ring in its structure. This combination imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds .

Properties

IUPAC Name

5-nitro-2-(piperidin-3-ylmethoxy)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3.ClH/c15-14(16)10-3-4-11(13-7-10)17-8-9-2-1-5-12-6-9;/h3-4,7,9,12H,1-2,5-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXVMYSSMWIBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=NC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671515
Record name 5-Nitro-2-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185307-86-1
Record name Pyridine, 5-nitro-2-(3-piperidinylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185307-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-2-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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